

Technical Support Center: BIIE-0246 Hydrochloride In Vivo Experiments

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Compound of Interest

Compound Name: BIIE-0246 hydrochloride

Cat. No.: B10825840

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Welcome to the technical support center for **BIIE-0246 hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during in vivo experiments with this potent and selective NPY Y2 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments in a question-and-answer format.

Q1: What is the best way to dissolve **BIIE-0246 hydrochloride** for in vivo administration?

A1: **BIIE-0246 hydrochloride** has limited aqueous solubility. The most common and effective method for solubilization is using Dimethyl Sulfoxide (DMSO).^[1] It is soluble up to 100 mM in DMSO.^[1] For final injection volumes, further dilution in vehicles like saline or a mixture of DMSO, Tween® 80, and saline is often necessary.^[2] One study reported using a vehicle of DMSO, Tween® 80, and 0.9% NaCl in a 1:1:18 ratio for intraperitoneal injections.^[2] Another vehicle used for intrathecal administration was a 1:1:8 mixture of ethanol, chremophor, and saline.^[3] It is crucial to prepare solutions fresh as they can be unstable.^[4]

Q2: I'm observing a short duration of action for **BIIE-0246 hydrochloride** in my experiments. How can I address this?

A2: **BIIE-0246 hydrochloride** has a relatively short half-life in vivo, estimated to be less than 3 hours in mice.[2][5] This is a critical consideration for experimental design. To maintain effective antagonism of the Y2 receptor over a longer period, continuous intravenous infusion is recommended over single bolus injections, especially for longer protocols.[6] If infusion is not feasible, repeated intraperitoneal injections may be an alternative, as demonstrated in studies with daily administrations.[2][7][8][9]

Q3: My results on the metabolic effects of **BIIE-0246 hydrochloride** are contradictory to published literature. What could be the reason?

A3: The metabolic effects of BIIE-0246 can be highly dependent on the specific animal model and the underlying physiological conditions, particularly the levels of neuropeptide Y (NPY). For instance, in wildtype mice on a standard chow diet, BIIE-0246 administration has been shown to increase body weight gain and cause metabolic disturbances.[2][7][8] Conversely, in a mouse model with excess NPY and on a high-fat diet, the antagonist prevented diet-induced obesity.[2][8] Therefore, it is crucial to carefully consider the genetic background of your animal model and the dietary conditions of your experiment, as these factors can significantly influence the outcome.

Q4: I am concerned about potential off-target effects of **BIIE-0246 hydrochloride**. What is known about its selectivity?

A4: BIIE-0246 is a highly selective antagonist for the NPY Y2 receptor, displaying over 650-fold selectivity against Y1, Y4, and Y5 receptors.[1] However, some studies have noted that at submicromolar concentrations, it may interact with α 1A adrenergic receptors and μ - and κ -opioid receptors.[5] While its selectivity is generally considered excellent for a pharmacological tool, it is good practice to be aware of these potential interactions and, if necessary, include appropriate control experiments to rule out off-target effects in your specific experimental context.

Q5: What are the recommended storage conditions for **BIIE-0246 hydrochloride**?

A5: **BIIE-0246 hydrochloride** powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is important to note that solutions are reported to be unstable, and preparing them fresh is highly recommended.[4]

Data Presentation

Table 1: Solubility of **BIIE-0246 Hydrochloride**

Solvent	Maximum Concentration	Reference
DMSO	100 mM	[1]
DMSO	75 mM	
DMSO	40 mg/mL (with ultrasonic and warming)	[9]
Ethanol	25 mM	

Table 2: Receptor Binding Affinity of BIIE-0246

Receptor	IC50	Selectivity	Reference
NPY Y2 Receptor (rat)	15 nM	>650-fold vs Y1, Y4, Y5	[1][4][7][9]
NPY Y2 Receptor (human)	3.3 nM	-	[5]
NPY Y1, Y4, Y5 Receptors (rat)	>10,000 nM	-	[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Metabolic Studies[2][8]

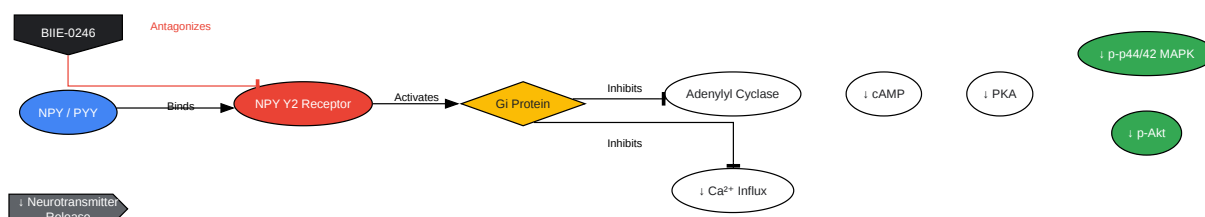
- Animal Model: Wildtype and OE-NPYD β H mice.
- Compound Preparation: Dissolve **BIIE-0246 hydrochloride** in a vehicle of DMSO, Tween® 80, and 0.9% NaCl (1:1:18 ratio).
- Dosage: 1.3 mg/kg body weight.
- Administration: Administer daily via intraperitoneal injection.

- Duration: 2 to 4.5 weeks.

Protocol 2: Intravenous (i.v.) Administration in Pigs for Cardiovascular Studies[6]

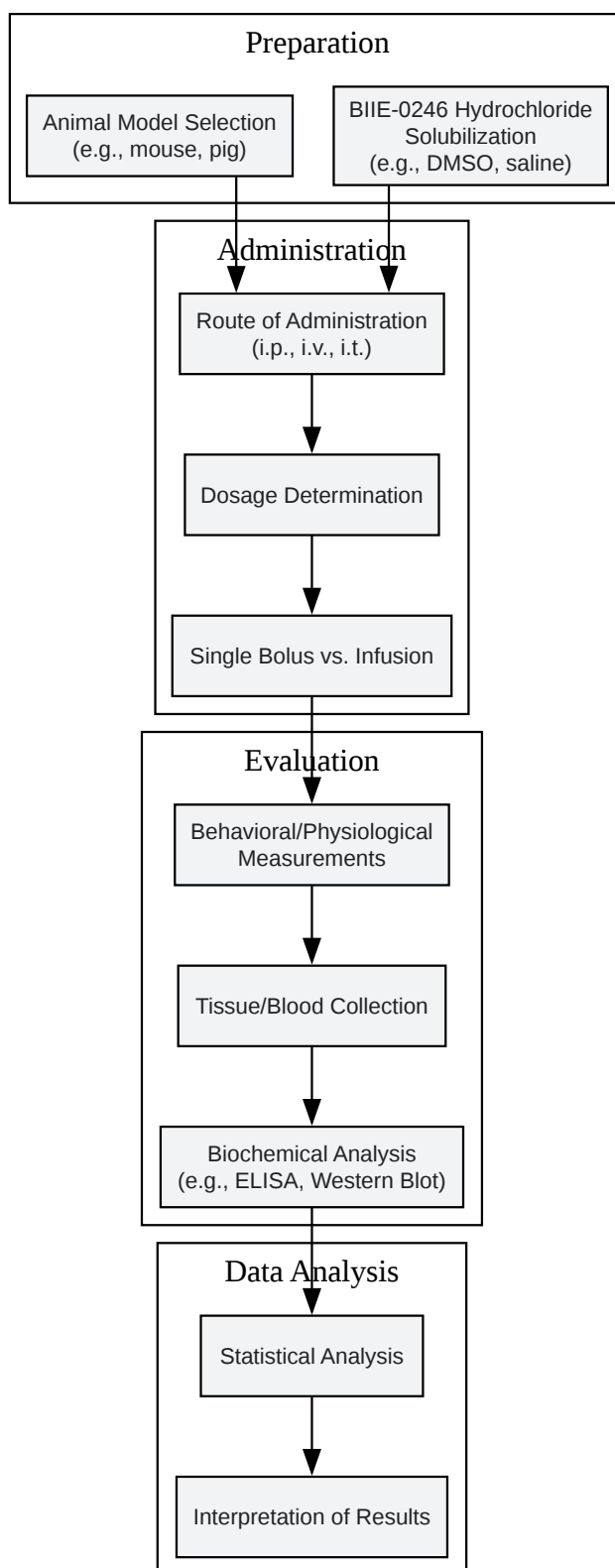
- Animal Model: Anesthetized pigs.
- Compound Preparation: Dissolve **BIIE-0246 hydrochloride** in an appropriate vehicle for intravenous administration.
- Dosage: Bolus injections ranging from 0.3 to 100 nmol/kg, followed by intravenous infusions.
- Administration: Administer as increasing intravenous bolus injections followed by continuous intravenous infusions.
- Procedure: Perform dose-response curves for NPY agonists before and after BIIE-0246 administration to determine its antagonistic potency.

Visualizations



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Caption: NPY Y2 Receptor Signaling Pathway and BIIE-0246 Action.



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Caption: General Workflow for BIIE-0246 In Vivo Experiments.

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